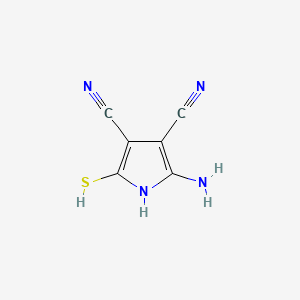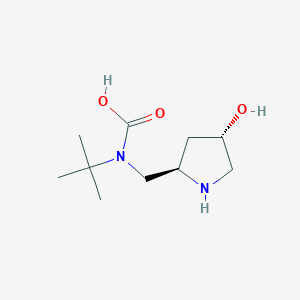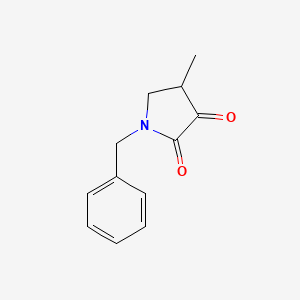
1-Benzyl-4-methylpyrrolidine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-methylpyrrolidine-2,3-dione is an organic compound with the molecular formula C({12})H({13})NO(_{2}) It is a derivative of pyrrolidine, characterized by a benzyl group attached to the nitrogen atom and a methyl group at the fourth position of the pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Benzyl-4-methylpyrrolidine-2,3-dione can be synthesized through several methods. One common approach involves the reaction of benzylamine with methylsuccinic anhydride. The reaction typically proceeds under reflux conditions in an appropriate solvent such as toluene or xylene. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{C}_5\text{H}6\text{O}3 \rightarrow \text{C}{12}\text{H}{13}\text{NO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature and pressure conditions can further enhance the reaction rate and product purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Benzyl-4-methylpyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl groups can be achieved using reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Corresponding alcohols or amines.
Substitution: Derivatives with substituted benzyl groups.
Aplicaciones Científicas De Investigación
1-Benzyl-4-methylpyrrolidine-2,3-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism by which 1-Benzyl-4-methylpyrrolidine-2,3-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
1-Benzyl-4-methylpyrrolidine-2,3-dione can be compared with other pyrrolidine derivatives:
1-Benzylpyrrolidine-2,3-dione: Lacks the methyl group at the fourth position, which may affect its reactivity and biological activity.
4-Methylpyrrolidine-2,3-dione: Lacks the benzyl group, potentially altering its chemical properties and applications.
1-Benzyl-4-ethylpyrrolidine-2,3-dione: Similar structure but with an ethyl group instead of a methyl group, which can influence its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
7151-49-7 |
|---|---|
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
1-benzyl-4-methylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C12H13NO2/c1-9-7-13(12(15)11(9)14)8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
Clave InChI |
AMOUGNHQQAQEIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(C(=O)C1=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


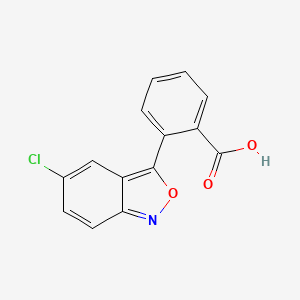
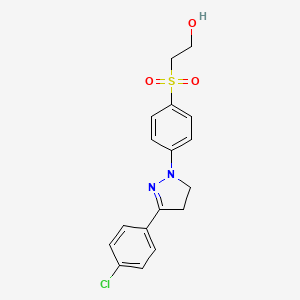
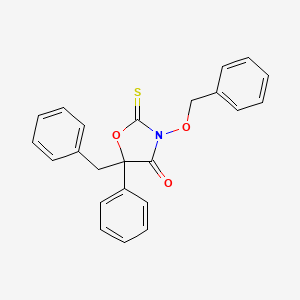
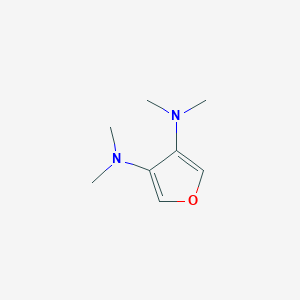
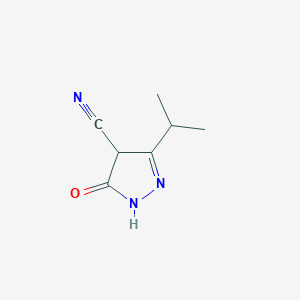
![4-Iodobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12888579.png)

![2,3-Dihydro-[1,4]dioxino[2,3-f]isobenzofuran-6,8-dione](/img/structure/B12888589.png)
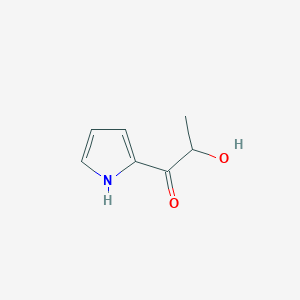
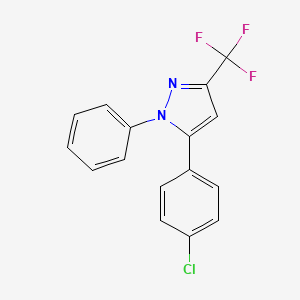
![Benzaldehyde, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]-](/img/structure/B12888599.png)

